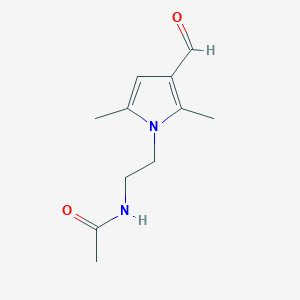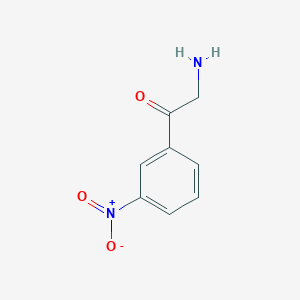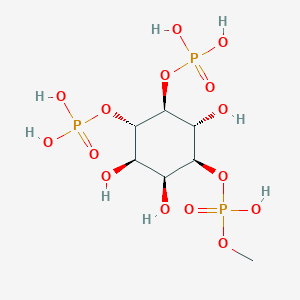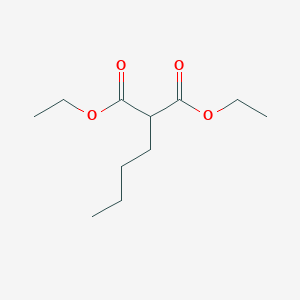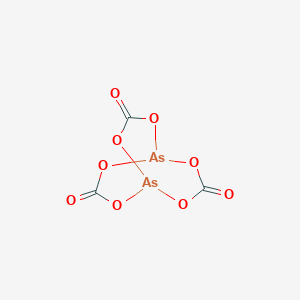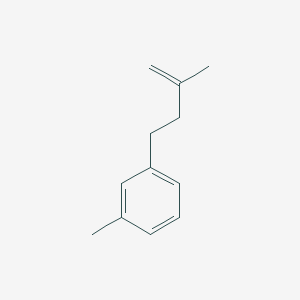![molecular formula C10H19NO2 B051980 Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- CAS No. 116230-20-7](/img/structure/B51980.png)
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-, also known as ABE or ABE-ethanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABE-ethanol is a derivative of azabicyclo[2.2.1]heptane, which is a bicyclic compound containing a nitrogen atom in its structure.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is not fully understood. However, it is believed that Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Effets Biochimiques Et Physiologiques
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have various biochemical and physiological effects. In animal studies, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to reduce inflammation and pain, lower blood glucose levels, and improve insulin sensitivity. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has also been shown to have insecticidal and fungicidal effects, making it a potential biopesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol in lab experiments is its low toxicity compared to other chemicals. This makes it a relatively safe compound to work with. Additionally, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is readily available and can be synthesized in large quantities. However, one limitation of using Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol. One area of interest is its potential use as a biofuel. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has a high energy content and can be produced from renewable sources, making it an attractive alternative to traditional fossil fuels. Another area of interest is its potential use as a biopesticide. Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. Finally, further research is needed to fully understand the mechanism of action of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol involves the reaction of azabicyclo[2.2.1]hept-2-ene with ethylene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol as the main product. The purity of the product can be improved by further purification steps such as distillation and recrystallization.
Applications De Recherche Scientifique
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and energy. In medicine, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been used as a biopesticide due to its insecticidal and fungicidal properties. In energy, Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]--ethanol has been considered as a potential biofuel due to its high energy content and low toxicity.
Propriétés
Numéro CAS |
116230-20-7 |
|---|---|
Nom du produit |
Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]- |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C10H19NO2/c12-4-6-13-5-3-11-8-9-1-2-10(11)7-9/h9-10,12H,1-8H2 |
Clé InChI |
XHCXVEOOEJMFIP-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CN2CCOCCO |
SMILES canonique |
C1CC2CC1CN2CCOCCO |
Autres numéros CAS |
116230-20-7 |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




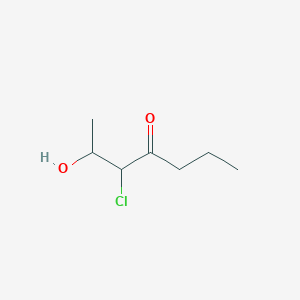

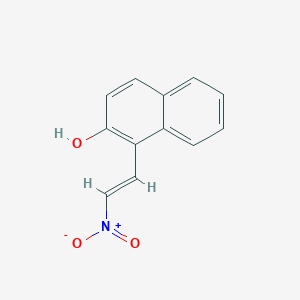
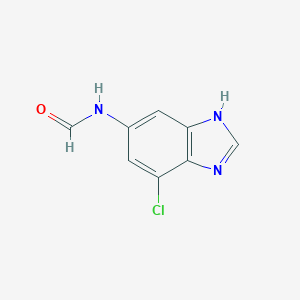
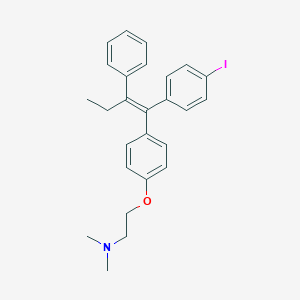
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
